4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid -

4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Catalog Number: EVT-3799622
CAS Number:
Molecular Formula: C17H9Cl2NO3S2
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Formation of thiosemicarbazide derivative: A substituted benzaldehyde can be reacted with 2,4-dichlorophenyl hydrazine to form the corresponding hydrazone. Subsequent reaction with potassium thiocyanate in the presence of an acid catalyst can yield the desired thiosemicarbazide derivative [].
  • Step 2: Thiazolidine ring formation: The thiosemicarbazide derivative can be cyclized with mercaptoacetic acid under reflux conditions to form the thiazolidine ring system [].
  • Step 3: Introduction of the benzoic acid moiety: The final step involves attaching the benzoic acid moiety. This can be achieved by reacting the synthesized thiazolidine derivative with a suitable benzoic acid derivative, such as 4-formylbenzoic acid, under Knoevenagel condensation conditions [].
Mechanism of Action
  • Slingshot inhibition: Studies have shown that similar rhodanine-containing compounds can act as potent and selective inhibitors of the Slingshot family of protein phosphatases []. These enzymes play a crucial role in regulating the actin cytoskeleton, and their inhibition can impact various cellular processes, including cell migration, adhesion, and invasion.
  • Chemokine receptor modulation: Research has shown that certain 1,2-bis-sulfonamide derivatives, which structurally resemble parts of this compound, can act as modulators of chemokine receptors []. These receptors are involved in various inflammatory and immune responses, and their modulation could offer therapeutic benefits in diseases such as asthma, arthritis, and cancer.
Applications
  • Development of anticancer agents: Targeting Slingshot phosphatases with small molecule inhibitors like this compound could offer a novel approach to control tumor cell migration and invasion []. This strategy could be particularly relevant for cancers known for their aggressive metastatic behavior.
  • Treatment of inflammatory diseases: The potential of this compound or its analogs to modulate chemokine receptors suggests possible applications in treating inflammatory and immune disorders []. Further investigations are needed to explore its efficacy and safety profile in relevant disease models.
  • Tool compound for biochemical research: This compound could be used as a tool to study the function of Slingshot phosphatases and chemokine receptors in various biological systems. Its potential for species selectivity, as observed with some GPR35 agonists [], could be further investigated and exploited to develop specific probes for research purposes.
  • Development of antimicrobial agents: Thiazolidine derivatives have exhibited a broad spectrum of antimicrobial activity []. This compound could be further modified and evaluated for its potential as an antibacterial or antifungal agent.

Compound Description: This compound is a new thiazolidin-5-ylidene derivative synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate. []

4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate

Compound Description: This compound contains a 5-benzylidene-thiazolidine moiety linked to a 4-aminobenzoic acid fragment. Its crystal structure reveals a planar 5-benzylidene-thiazolidine unit and intermolecular hydrogen bonding interactions. []

Relevance: While structurally distinct from 4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, this compound shares the common feature of a thiazolidine ring system and a benzoic acid moiety, highlighting the relevance of these structural elements in chemical and potentially biological contexts. []

N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide

Compound Description: This compound is a 1,3-thiazolidin-4-one analog synthesized from benzohydrazide through a multi-step reaction. It exhibits promising in vitro cytotoxicity against Dalton's ascites lymphoma (DAL) cancer cell line with 100% inhibition at 100 mcg/ml concentration. []

Relevance: This compound and 4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid share the 2,4-dichlorophenyl substituted thiazolidinone core. The primary difference lies in the presence of a benzamide substituent on the nitrogen atom of the thiazolidinone ring in this compound, whereas the target compound features a benzoic acid group connected via a methylidene bridge. []

(Z)-4-((4-((4-Oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid

Compound Description: This rhodanine-scaffold-based para-substituted benzoic acid derivative is identified as a potent and selective inhibitor of the protein phosphatase Slingshot (Ki ≈ 4 μM). []

Relevance: This compound, like 4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, features a thiazolidine ring with a thioxo group at the 2-position, a benzoic acid moiety, and an aryl substituent on the nitrogen atom. Both compounds also possess a similar linker connecting the thiazolidine ring system to the benzoic acid group, indicating potential shared structure-activity relationships. []

Methyl 5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate (CID-2745687)

Compound Description: CID-2745687 is a GPR35 antagonist that displays competitive antagonism against cromolyn disodium and zaprinast but exhibits non-competitive behavior against pamoate at the human GPR35 receptor. []

Relevance: Although structurally distinct from the target compound, CID-2745687 is relevant as it highlights the exploration of various chemotypes for modulating GPR35 activity. This suggests that the thiazolidine scaffold, present in 4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, might not be the only structural motif capable of interacting with GPR35. []

2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino)benzoic acid (ML-145)

Compound Description: ML-145 is another GPR35 antagonist that exhibits competitive antagonism against cromolyn disodium, zaprinast, and pamoate at the human GPR35 receptor. []

Relevance: Similar to CID-2745687, ML-145 showcases the diversity of chemical structures capable of interacting with GPR35, even though it shares limited structural similarity with 4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid. []

4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

Compound Description: Compound 1 is a potent full agonist of human GPR35 identified through high-throughput screening. It exhibits marked selectivity for human GPR35 and shows some signal bias between β-arrestin-2 and G protein-dependent assays. []

Relevance: Compound 1 and 4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid share a strikingly similar structure. Both compounds feature a thiazolidinone core connected to a benzoic acid moiety via a methylidene linker. The key differences lie in the aryl substituent on the nitrogen atom of the thiazolidinone ring and the presence or absence of a thioxo group at the 2-position. []

Properties

Product Name

4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

IUPAC Name

4-[(Z)-[3-(2,4-dichlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

Molecular Formula

C17H9Cl2NO3S2

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C17H9Cl2NO3S2/c18-11-5-6-13(12(19)8-11)20-15(21)14(25-17(20)24)7-9-1-3-10(4-2-9)16(22)23/h1-8H,(H,22,23)/b14-7-

InChI Key

PHWGSZUKVYVWON-AUWJEWJLSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.